![molecular formula C12H14N2O3 B555189 5-Methoxy-dl-tryptophan CAS No. 28052-84-8](/img/structure/B555189.png)
5-Methoxy-dl-tryptophan
Overview
Description
5-Methoxy-DL-tryptophan is a molecule produced by endothelial cells to modulate inflammatory responses and protect against systemic inflammation . It is an active metabolite of tryptophan with anti-inflammatory and anticancer activities .
Synthesis Analysis
5-Methoxy-L-tryptophan is synthesized by tryptophan hydroxylase (TPH) and hydroxyindole O-methyltransferase (HIOMT) .Molecular Structure Analysis
The empirical formula of this compound is C12H14N2O3 . Its molecular weight is 234.25 . The SMILES string representation of the molecule is COc1ccc2[nH]cc(CC(N)C(O)=O)c2c1 .Chemical Reactions Analysis
This compound reduces LPS-induced expression of COX-2, TNF-alpha, IL-1beta, and IL-6 in RAW 264.7 macrophages .Physical And Chemical Properties Analysis
This compound is a crystalline solid with a white to light beige color . It has a melting point of 258-261 °C (dec.) (lit.) .Scientific Research Applications
Enzymatic Conversion in Brain Tissue : A study highlighted the enzymatic formation of L and D-Kynurenine from precursors in brain tissue, indicating the role of tryptophan derivatives like 5-Methoxy-dl-tryptophan in cerebral processes (E. Gal, 1974).
Antihypertensive Properties : Research on tryptophan analogues, including the 5-methoxy analogue, showed notable antihypertensive activity in animal models, suggesting potential therapeutic applications (M. Safdy et al., 1982).
Molecular Structure Studies : Structural studies of 5-Hydroxy-DL-tryptophan, a related compound, provided insights into its molecular configuration, which is critical for understanding its biochemical properties (A. Wakahara et al., 1973).
Role in Cancer Progression : A study demonstrated the synthesis of 5-Methoxytryptophan in human cells and its potential in inhibiting cancer progression, highlighting its therapeutic value in managing cancer (Hua-Ling Chen et al., 2018).
Anti-Inflammatory Properties : 5-Methoxytryptophan has been identified as an endothelial factor with anti-inflammatory properties. It plays a role in controlling macrophage transmigration and activation, suggesting its potential in treating inflammatory disorders (Kenneth K. Wu et al., 2020).
Neurotransmitter Synthesis : The metabolism of tryptophan into neurotransmitters such as serotonin and its derivatives, including this compound, is crucial in understanding mental health disorders and their treatment (K. Schröcksnadel et al., 2006).
Mechanism of Action
Target of Action
5-Methoxy-dl-tryptophan (5-MTP) is an endothelial factor with anti-inflammatory properties . It primarily targets endothelial cells (ECs), vascular smooth muscle cells (SMCs), and macrophages . These cells play crucial roles in maintaining vascular homeostasis, regulating vascular tone, and preventing blood cell adhesion and aggregation .
Mode of Action
5-MTP interacts with its targets by inhibiting the activation of p38 MAPK and NF-κB . This interaction results in the protection of endothelial barrier function, promotion of endothelial repair, and blocking of vascular smooth muscle cell migration and proliferation . Furthermore, 5-MTP controls macrophage transmigration and activation .
Biochemical Pathways
5-MTP is synthesized from L-tryptophan via two enzymatic steps involving tryptophan hydroxylase-1 (TPH-1) and hydroxyindole O-methyltransferase . Lipopolysaccharide (LPS) and pro-inflammatory cytokines can suppress endothelial 5-MTP production by inhibiting TPH-1 expression . The inhibition of p38 MAPK and NF-κB activation by 5-MTP affects the downstream effects of these pathways, including the regulation of inflammation and cell migration .
Pharmacokinetics
It is known that 5-mtp is an endogenous metabolite , suggesting that it is produced within the body and may have high bioavailability.
Result of Action
The action of 5-MTP results in several molecular and cellular effects. It protects endothelial barrier function, promotes endothelial repair, and blocks vascular smooth muscle cell migration and proliferation . It also controls macrophage transmigration and activation . These actions contribute to the defense against inflammation and inflammation-mediated tissue damage and fibrosis .
Action Environment
The action, efficacy, and stability of 5-MTP can be influenced by environmental factors such as the presence of LPS and pro-inflammatory cytokines, which can suppress endothelial 5-MTP production . .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
2-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-8-2-3-11-9(5-8)7(6-14-11)4-10(13)12(15)16/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNPSKDDJARYKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862973 | |
Record name | 5-Methoxytryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
28052-84-8 | |
Record name | 5-Methoxy-DL-tryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28052-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DL-5-Methoxytryptophan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028052848 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methoxytryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-5-methoxytryptophan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.349 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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